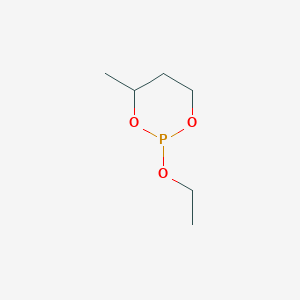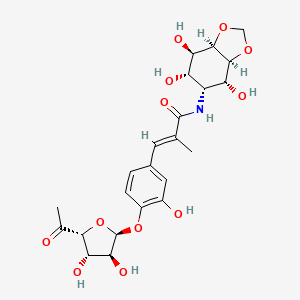
Epihygromycin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Epihygromycin is produced by bacterial fermentation. The bacterium Corynebacterium equi No. 2841 was identified as a producer of both hygromycin and this compound . The production process involves culturing the bacteria in a suitable medium, followed by extraction and purification of the antibiotic compounds. The presence of this compound in the metabolites of Streptomyces noboritoensis has also been observed .
Analyse Chemischer Reaktionen
Epihygromycin, like other antibiotics, undergoes various chemical reactions. It can participate in oxidation, reduction, and substitution reactions. The specific reagents and conditions for these reactions depend on the desired outcome. For example, spectroscopic evidence and chemical conversions have been used to identify and characterize this compound . The major products formed from these reactions include derivatives of the original compound, which can be used for further studies and applications.
Wissenschaftliche Forschungsanwendungen
Epihygromycin has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It has been studied for its antibacterial properties and potential use in treating infections caused by various bacteria . Additionally, this compound can be used as a tool in molecular biology research to study bacterial resistance mechanisms and the effects of antibiotics on bacterial growth and survival.
Wirkmechanismus
The mechanism of action of epihygromycin involves inhibiting bacterial protein synthesis. It binds to the bacterial ribosome, interfering with the translation process and preventing the synthesis of essential proteins . This action ultimately leads to the death of the bacterial cells. The specific molecular targets and pathways involved in this process are similar to those of other antibiotics that target the ribosome .
Vergleich Mit ähnlichen Verbindungen
Epihygromycin is similar to hygromycin, as they are both produced by the same bacterial strains and have similar structures . this compound is an epimer of hygromycin, meaning it has a different configuration of atoms. Other similar compounds include aminoglycoside antibiotics, which also target bacterial protein synthesis.
Eigenschaften
CAS-Nummer |
75081-92-4 |
|---|---|
Molekularformel |
C23H29NO12 |
Molekulargewicht |
511.5 g/mol |
IUPAC-Name |
(E)-N-[(3aS,4R,5R,6S,7R,7aR)-4,6,7-trihydroxy-3a,4,5,6,7,7a-hexahydro-1,3-benzodioxol-5-yl]-3-[4-[(2S,3S,4S,5R)-5-acetyl-3,4-dihydroxyoxolan-2-yl]oxy-3-hydroxyphenyl]-2-methylprop-2-enamide |
InChI |
InChI=1S/C23H29NO12/c1-8(22(32)24-13-14(27)16(29)21-20(15(13)28)33-7-34-21)5-10-3-4-12(11(26)6-10)35-23-18(31)17(30)19(36-23)9(2)25/h3-6,13-21,23,26-31H,7H2,1-2H3,(H,24,32)/b8-5+/t13-,14+,15-,16-,17+,18+,19+,20+,21-,23-/m1/s1 |
InChI-Schlüssel |
YQYJSBFKSSDGFO-SQTRDLTCSA-N |
Isomerische SMILES |
C/C(=C\C1=CC(=C(C=C1)O[C@H]2[C@H]([C@@H]([C@@H](O2)C(=O)C)O)O)O)/C(=O)N[C@@H]3[C@@H]([C@H]([C@@H]4[C@H]([C@@H]3O)OCO4)O)O |
Kanonische SMILES |
CC(=CC1=CC(=C(C=C1)OC2C(C(C(O2)C(=O)C)O)O)O)C(=O)NC3C(C(C4C(C3O)OCO4)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{2-[(E)-(4-Methylpentan-2-ylidene)amino]ethoxy}ethan-1-ol](/img/structure/B14758564.png)
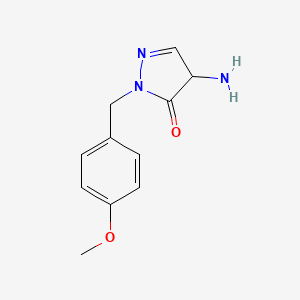
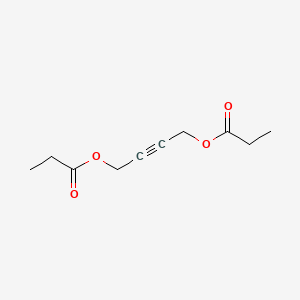
![Pyrrolo[2,3-b]indole](/img/structure/B14758588.png)
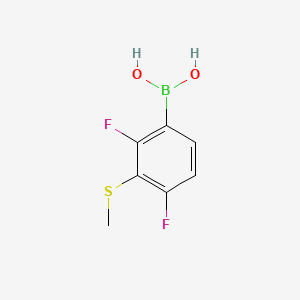


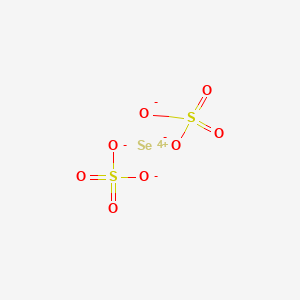
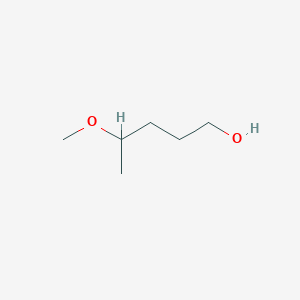
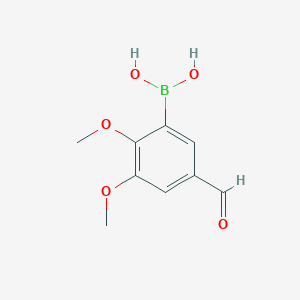
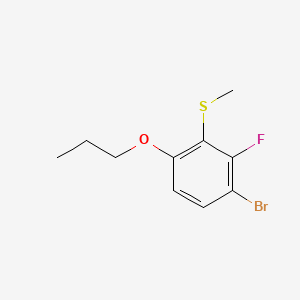
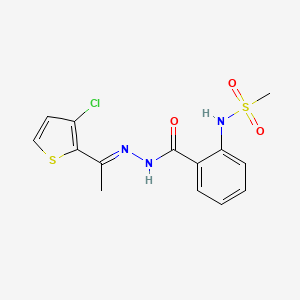
![2-[(2-Chloro-4-nitrophenyl)thio]acetate](/img/structure/B14758662.png)
